molecular formula C12H14ClNO3 B2428600 7-chloro-4-(2-methoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326851-83-5

7-chloro-4-(2-methoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2428600
CAS RN: 1326851-83-5
M. Wt: 255.7
InChI Key: OTSCUPGMGGRRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-4-(2-methoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound that belongs to the benzoxazepine class of compounds. It has been used in scientific research for its potential therapeutic applications.

Scientific Research Applications

7-chloro-4-(2-methoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. It has also been studied for its potential use as an anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of 7-chloro-4-(2-methoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have shown that 7-chloro-4-(2-methoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has anxiolytic and antidepressant effects. It has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 7-chloro-4-(2-methoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in lab experiments is its potential therapeutic applications. However, its mechanism of action is not fully understood, which limits its use in certain experiments.

Future Directions

For 7-chloro-4-(2-methoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one include further studies to understand its mechanism of action, as well as its potential use in the treatment of other diseases such as Parkinson's disease and Alzheimer's disease. Additionally, studies can be conducted to investigate its potential use in combination therapy with other drugs.

Synthesis Methods

The synthesis of 7-chloro-4-(2-methoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methoxyethylamine in the presence of a reducing agent. The resulting intermediate is then cyclized to form the final product.

properties

IUPAC Name

7-chloro-4-(2-methoxyethyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-16-5-4-14-7-9-6-10(13)2-3-11(9)17-8-12(14)15/h2-3,6H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSCUPGMGGRRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C=CC(=C2)Cl)OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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